SCH529074
Description
Overview of SCH 529074 as a Research Compound
SCH 529074 is recognized in academic research as a small molecule compound with potent activity as a p53 activator. medchemexpress.comresearchgate.netmedchemexpress.cnaxonmedchem.comnih.govglpbio.com Its utility as a research tool stems from its ability to interact with the tumor suppressor protein p53, particularly targeting the p53 DNA binding domain (DBD). medchemexpress.comresearchgate.netmedchemexpress.cnaxonmedchem.comnih.govglpbio.comtocris.comnih.gov This interaction is key to its observed biological effects in various cellular contexts. SCH 529074 is primarily used for research purposes to investigate the mechanisms of p53 activation and restoration. medchemexpress.comtocris.com Its molecular structure includes a quinazoline (B50416) core and a piperazine (B1678402) ring, contributing to its chemical properties and potential biological activities. ontosight.ai
Significance of SCH 529074 in p53 Pathway Research
The significance of SCH 529074 in p53 pathway research lies in its multifaceted mechanism of action, which addresses key aspects of p53 dysfunction in cancer. It is notable for its capacity to restore the function of mutant p53, a common alteration in numerous cancers that leads to loss of tumor suppressive activity and can even confer oncogenic properties. medchemexpress.comresearchgate.netmedchemexpress.cnaxonmedchem.comtocris.comnih.govresearchgate.netresearchgate.netresearchgate.net By binding to the p53 DBD, SCH 529074 helps to reinstate the wild-type conformation and transcriptional activity of various oncogenic mutant forms of p53. researchgate.netaxonmedchem.comnih.govtocris.comnih.gov
Furthermore, SCH 529074 also impacts the wild-type p53 pathway by interrupting HDM2-mediated ubiquitination. medchemexpress.comresearchgate.netmedchemexpress.cnaxonmedchem.comnih.govglpbio.comtocris.comnih.gov HDM2 is a key negative regulator of p53, promoting its degradation. By inhibiting this process, SCH 529074 leads to the stabilization and accumulation of wild-type p53. medchemexpress.comresearchgate.netmedchemexpress.cnaxonmedchem.comnih.govtocris.comnih.gov This dual targeting of both mutant reactivation and wild-type stabilization makes SCH 529074 a valuable compound for dissecting the complex roles of p53 in cellular processes and disease, particularly in the context of cancer where p53 alterations are prevalent. nih.govresearchgate.netresearchgate.netmdpi.com Its activity can lead to the induction of p53-dependent genes, such as PUMA and p21, which are involved in apoptosis and cell cycle arrest. medchemexpress.comresearchgate.netmedchemexpress.cnnih.govspandidos-publications.com
Historical Context of p53 Reactivation Strategies and SCH 529074 Discovery
The historical context of p53 reactivation strategies is rooted in the understanding that p53 function is abrogated in a significant proportion of human cancers, often through mutations in the TP53 gene. nih.govki.se Restoring p53 activity has long been considered a promising approach for cancer therapy. researchgate.netki.semdpi.com Early strategies included attempts to restore the wild-type conformation of mutant p53 or to prevent the degradation of wild-type p53 by inhibiting its negative regulators like MDM2. ki.semdpi.com
Compounds like CP-31398 were among the early small molecules identified that could influence mutant p53 conformation. iosrjournals.org Peptides, such as CDB3, were also shown to bind the p53 core domain and act as chaperones to reactivate mutant p53. researchgate.netnih.govnih.gov SCH 529074 emerged from this research landscape. It was identified through a screen of a chemical library specifically designed to find compounds that could restore p53 DNA binding activity. nih.gov Its discovery as a small molecule capable of acting as a chaperone to reactivate mutant p53, similar to the mechanism observed with the peptide CDB3, marked a significant step in the development of pharmacological agents targeting p53 dysfunction. researchgate.netnih.govnih.gov
Current Research Landscape and Future Directions for SCH 529074
The current research landscape involving SCH 529074 primarily focuses on elucidating its precise mechanisms of action and exploring its potential in various cancer models. Studies continue to investigate its effects on cell viability, induction of apoptosis, and cell cycle progression in different cancer cell lines, including non-small-cell lung carcinoma (NSCLC) and colon cancer, irrespective of their p53 mutational status. medchemexpress.commedchemexpress.cnspandidos-publications.com Research has demonstrated its ability to cause G0/G1 cell cycle arrest and upregulate key proteins like PUMA and p21. medchemexpress.commedchemexpress.cnspandidos-publications.com
Furthermore, studies in xenograft models have shown that SCH 529074 can reduce tumor growth. medchemexpress.cnnih.govglpbio.comtocris.com Future directions for research on SCH 529074 involve a deeper understanding of its therapeutic potential and detailed mechanism of action. ontosight.ai This includes exploring its use in combination therapies, as suggested by research into targeting p53 pathways alongside traditional chemotherapy or other targeted agents. patsnap.commdpi.com Investigating its effects across a broader spectrum of cancer types and p53 mutations, as well as exploring its potential in chemoprevention strategies, represent promising avenues for future research. spandidos-publications.comiosrjournals.org
Nomenclature and Synonyms
SCH 529074 is known by several names and identifiers in the scientific literature and chemical databases. Common synonyms include SCH529074 and SCH-529074. medchemexpress.commedchemexpress.cnaxonmedchem.com Its chemical name is N3-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine or variations thereof. axonmedchem.comtocris.comontosight.aicaymanchem.com The Chemical Abstracts Service (CAS) Registry Number for this compound is 922150-11-6. medchemexpress.cnaxonmedchem.comglpbio.comtocris.comcaymanchem.com In the PubChem database, it is identified by CID 12001922. tocris.com
Key In Vitro Research Findings for SCH 529074
| Effect | Concentration Range | Cell Lines Tested | Observation | Source |
| Binding to p53 DBD (Ki/Kd) | 1-2 μM | Recombinant p53 DBD protein | Binds specifically and conformation-dependently. | medchemexpress.commedchemexpress.cnaxonmedchem.comglpbio.comtocris.comnih.gov |
| Reduction in Cell Viability | 2-4 μM | NSCLC (H157, H1975, H322, A549), Colon (HCT116) | Significant reduction in both mutant and WT p53 cell lines. | medchemexpress.commedchemexpress.cn |
| Induction of Apoptosis | 2-4 μM | NSCLC (H1975, H157, A549), Colon (HCT116, HCT116 p53-/-) | Increased early and late apoptotic rates. | medchemexpress.commedchemexpress.cn |
| Cell Cycle Arrest | 2-4 μM | NSCLC (H157, A549), Colon (HCT116, HCT116 p53-/-) | Arrest at the G0/G1 phase. | medchemexpress.commedchemexpress.cn |
| Upregulation of PUMA and p21 Protein Levels | 2-6 μM | Various cancer cell lines | Increased protein levels regardless of p53 status. | medchemexpress.commedchemexpress.cnspandidos-publications.com |
| Restoration of Mutant p53 DNA Binding | Not specified | Mutant p53 (R273H, R249S) | Restores DNA binding activity. | researchgate.netnih.govglpbio.com |
| Inhibition of HDM2-mediated Ubiquitination | Not specified | Wild-type p53 | Interrupts ubiquitination and stabilizes p53. | medchemexpress.comresearchgate.netmedchemexpress.cnaxonmedchem.comnih.govglpbio.comtocris.comnih.gov |
| Reduction of Proliferation (EC50) | 400-3,700 nM | Tumor cell lines (mutant and WT p53) | Reduces proliferation, mutant p53 cells generally more sensitive. | glpbio.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJLQDPTZBGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Sch 529074
Direct Interaction with TP53
SCH 529074 directly binds to the p53 protein, with a specific focus on its DNA Binding Domain (DBD). researchgate.netnih.govmedchemexpress.comtocris.com This interaction is crucial for its ability to restore function to mutant p53. researchgate.netnih.govnih.goviosrjournals.orgtocris.comresearchgate.netmdpi.comresearchgate.net
Binding Affinity and Specificity to p53 DNA Binding Domain (DBD)
SCH 529074 demonstrates specific binding to the p53 DBD. researchgate.netnih.govmedchemexpress.comtocris.com Studies have shown that it does not exhibit significant binding to control proteins like GST-VEGFR or to glutathione-SPA beads alone. nih.gov Furthermore, its binding to GST-p53 can be displaced by the non-radioactive form of the compound. nih.gov The binding is also specific to the p53 DBD and does not occur with the p53 homologs p63 and p73 in vitro. researchgate.net
The binding of SCH 529074 to the p53 DBD is characterized as saturable. researchgate.netnih.govmedchemexpress.com This indicates that there are a finite number of binding sites for SCH 529074 on the p53 DBD, and these sites become occupied as the concentration of SCH 529074 increases. nih.gov
The binding affinity of SCH 529074 to the p53 DBD has been quantified through dissociation constant (Kd) or inhibition constant (Ki) values. SCH 529074 binds to the p53 DBD with an affinity typically reported in the low micromolar range. researchgate.netnih.govnih.govmedchemexpress.comtocris.com Specific reported values include a Kd of 1-2 μM. nih.govnih.govmedchemexpress.comtocris.com For recombinant GST fusion mutant p53 DBDs, such as R273H and R249S, Kd values of 0.6740 μM and 0.4313 μM, respectively, have been reported in electrophoretic mobility shift assays. caymanchem.com
Here is a table summarizing reported binding affinity values:
| Target | Assay Method | Affinity (Kd/Ki) | Reference |
| p53 DBD | Binding Assay | 1-2 μM | nih.govnih.govmedchemexpress.comtocris.com |
| p53 DBD (R273H) | Electrophoretic Mobility Shift Assay | 0.6740 μM | caymanchem.com |
| p53 DBD (R249S) | Electrophoretic Mobility Shift Assay | 0.4313 μM | caymanchem.com |
SCH 529074 binds to the p53 DBD in a conformation-dependent manner. researchgate.netmedchemexpress.commedchemexpress.comzfin.orgfelixbio.cn This suggests that the compound preferentially binds to specific structural states of the p53 DBD. This compound has been shown to protect conformation-dependent epitopes on the p53 DNA binding domain. researchgate.net
Role as a Molecular Chaperone for Mutant p53
SCH 529074 functions as a molecular chaperone for mutant p53. nih.goviosrjournals.orgtocris.comresearchgate.netmdpi.com Similar to the peptide CDB3, this compound is thought to reactivate mutant p53 by stabilizing its structure. researchgate.netnih.govresearchgate.netresearchgate.net This chaperone activity helps to rescue mutant p53 proteins that are misfolded or unstable at physiological temperatures. researchgate.net
A key function of SCH 529074 is its ability to restore wild-type function to many oncogenic mutant forms of p53. researchgate.netnih.govnih.goviosrjournals.orgtocris.comresearchgate.netmdpi.comresearchgate.net By binding to the p53 DBD and acting as a chaperone, this compound helps to correct the structural defects in mutant p53, thereby enabling it to regain its DNA binding activity. researchgate.netnih.govnih.govresearchgate.netresearchgate.net This restoration of function includes the ability of mutant p53 to bind to the promoters of p53-regulated genes, such as p21 and BAX, and to induce their transcription. researchgate.netnih.gov This ultimately leads to the restoration of growth-suppressive functions that are typically lost in cells with mutant p53. researchgate.netnih.govnih.gov
Compound Information
SCH 529074 is a small molecule that has demonstrated activity in restoring the function of mutant p53 and modulating p53 regulatory pathways. Its mechanism of action centers on binding to the p53 DNA binding domain (DBD) and influencing the interaction between p53 and HDM2.
Impact on p53 DNA Binding Activity
Stimulation of DNA Binding Activity of Wild-Type p53 In addition to its effects on mutant p53, SCH 529074 also stimulates the DNA binding activity of wild-type p53.nih.govresearchgate.netThis stimulation is characterized by a modest increase in both the Bmax and affinity of wild-type p53 for DNA.nih.govThis suggests that SCH 529074 can influence the DNA binding capabilities of both mutant and wild-type forms of the protein.researchgate.net
Here is a summary of the effects of SCH 529074 on the DNA binding activity of wild-type and mutant p53 DBDs:
| p53 Type | Effect of SCH 529074 on DNA Binding Activity | Impact on Bmax | Impact on Kd |
| Mutant p53 | Restores and enhances | Significantly increased nih.govresearchgate.net | Significantly increased nih.govresearchgate.net |
| Wild-Type p53 | Stimulates | Modestly increased nih.gov | Modestly increased nih.gov |
Data based on quantitative DNA binding assays with recombinant GST-p53 DNA binding domains in the presence or absence of SCH 529074. nih.govresearchgate.net
Modulation of p53 Regulatory Pathways
Inhibition of HDM2-Mediated Ubiquitination of p53
Stabilization of Wild-Type p53 Protein Levels
In addition to its effects on mutant p53, SCH 529074 has also been reported to interrupt HDM2-mediated ubiquitination of wild-type p53. iosrjournals.orgmedchemexpress.comresearchgate.net This interruption can lead to increased levels of wild-type p53 protein by reducing its degradation via the proteasome. iosrjournals.orgmedchemexpress.com
Mechanism of Interrupting HDM2-p53 Interaction
HDM2 (also known as MDM2) is a key negative regulator of p53. mdpi.comumich.edu It acts as an E3 ubiquitin ligase that binds to p53 and targets it for proteasomal degradation. medchemexpress.commdpi.comumich.edu SCH 529074 has been shown to interrupt the interaction between HDM2 and p53. iosrjournals.orgmedchemexpress.comresearchgate.net This interruption is linked to SCH 529074's binding to the p53 DNA binding domain, which subsequently inhibits HDM2-mediated ubiquitination of p53. researchgate.net
Induction of p53-Dependent Gene Expression
Activation of p53, either wild-type or reactivated mutant p53, typically leads to the transcription of a range of target genes involved in various cellular processes, including cell cycle arrest and apoptosis. iosrjournals.orgmdpi.com SCH 529074 has been shown to induce the expression of p53 target genes. iosrjournals.orgresearchgate.net
Upregulation of Apoptosis-Associated Genes (e.g., BAX, PUMA, NOXA)
SCH 529074 treatment can lead to the upregulation of pro-apoptotic genes that are transcriptional targets of p53, such as BAX, PUMA, and NOXA. researchgate.netspandidos-publications.com This upregulation contributes to the induction of apoptosis in cancer cells. iosrjournals.orgresearchgate.netspandidos-publications.com
Here is a table summarizing the effect of SCH 529074 on the expression of some apoptosis-associated genes:
| Gene | Effect of SCH 529074 Treatment |
| BAX | Upregulation |
| PUMA | Upregulation |
| NOXA | Upregulation |
Upregulation of Cell Cycle-Associated Genes (e.g., p21, CCNG2)
In addition to pro-apoptotic genes, SCH 529074 can also upregulate genes involved in cell cycle regulation, particularly those that mediate cell cycle arrest. A key example is p21 (CDKN1A), a cyclin-dependent kinase inhibitor that can induce G0/G1 cell cycle arrest. spandidos-publications.comresearchgate.net SCH 529074 has been shown to upregulate p21 at both the mRNA and protein levels. researchgate.netspandidos-publications.comresearchgate.net The upregulation of p21 by SCH 529074 can occur in a p53-dependent manner in cells with functional p53, and also through p53-independent mechanisms in p53-deficient cells. spandidos-publications.com While CCNG2 (Cyclin G2) is a known p53 target gene involved in cell cycle arrest, the direct upregulation of CCNG2 by SCH 529074 is also noted in research. spandidos-publications.com
Here is a table summarizing the effect of SCH 529074 on the expression of some cell cycle-associated genes:
| Gene | Effect of SCH 529074 Treatment |
| p21 | Upregulation |
| CCNG2 | Upregulation |
p53-Independent Mechanisms
While SCH 529074 is known for its p53-activating properties, studies have also indicated that it can exert effects through mechanisms independent of p53. spandidos-publications.comresearchgate.net
Induction of Autophagy in Cancer Cells
Research into the molecular mechanisms of SCH 529074 has revealed its capacity to induce autophagy in cancer cells, particularly in non-small cell lung cancer (NSCLC) cell lines. This induction of autophagy appears to be a novel finding in the study of this compound's effects wikipedia.org.
Studies have demonstrated that treatment with SCH 529074 leads to an increase in the levels of LC3-II, a widely recognized biomarker for autophagy wikipedia.orgneobioscience.comnih.gov. This increase in LC3-II levels was observed across various tumor cell lines assessed, irrespective of their p53 mutation status wikipedia.org. This observation suggests that the induction of autophagy by SCH 529074 may occur through a mechanism that is independent of the p53 protein wikipedia.orgneobioscience.com.
Further investigation into the role of autophagy in the context of SCH 529074 treatment involved combining the compound with the autophagy inhibitor chloroquine (B1663885) (CQ). The combination treatment of SCH 529074 and chloroquine resulted in a decrease in cell viability, reduced colony formation, and an increase in the induction of apoptosis in NSCLC cells wikipedia.orgneobioscience.com. This finding suggests that autophagy may serve as a survival mechanism in these cancer cells when exposed to SCH 529074 wikipedia.orgneobioscience.com. Inhibiting autophagy in conjunction with SCH 529074 treatment appears to enhance the anti-cancer effects, driving cells towards apoptosis wikipedia.orgneobioscience.com.
The precise and comprehensive role of SCH 529074 in the complex process of autophagy warrants further detailed investigation, including the analysis of additional autophagic markers to fully elucidate the underlying mechanisms wikipedia.org.
The following table summarizes key observations regarding the induction of autophagy by SCH 529074 in cancer cells:
| Observation | Effect of SCH 529074 Treatment in Cancer Cells (NSCLC) | Reference |
| LC3-II Levels | Increased | wikipedia.orgneobioscience.comnih.gov |
| p53 Mutational Status Influence | No significant dependence | wikipedia.orgneobioscience.com |
| Combined Treatment with Chloroquine | Decreased cell viability, reduced colony formation, increased apoptosis | wikipedia.orgneobioscience.com |
Cellular and Molecular Effects in Disease Models
Antiproliferative and Cytotoxic Effects
SCH 529074 has demonstrated antiproliferative and cytotoxic effects in various cancer cell lines. medchemexpress.comresearchgate.netgoogleapis.comscispace.comctdbase.orgspandidos-publications.comiosrjournals.org Studies have shown that treatment with SCH 529074 leads to a significant reduction in cell viability. medchemexpress.comresearchgate.netspandidos-publications.comspandidos-publications.com
Reduction in Cell Viability in various Cancer Cell Lines
SCH 529074 treatment has been shown to reduce cell viability in a range of cancer cell lines, including non-small cell lung cancer (NSCLC) cells. medchemexpress.comresearchgate.netspandidos-publications.comspandidos-publications.com This effect has been observed in both p53 mutant, p53 wild-type (WT), and p53-deficient cell lines. researchgate.netspandidos-publications.comspandidos-publications.com
Differential Sensitivity in Mutant vs. Wild-Type p53 Cell Lines
Research indicates that SCH 529074 can reduce cell viability in both p53 mutant and p53 wild-type cancer cell lines. medchemexpress.comresearchgate.netspandidos-publications.comspandidos-publications.com Some studies suggest that p53 mutant cell lines may be more sensitive to SCH 529074 compared to p53 WT cell lines. For instance, at a concentration of 4 µM, the viability of p53 mutant NSCLC cells (H157, H1975, and H322) decreased significantly to 20-25%, while the viability of the p53 WT cell line A549 decreased to 68%. medchemexpress.comspandidos-publications.com This suggests that SCH 529074 may exert its growth inhibitory function in a p53-independent manner in some contexts, as suppressed cell survival was observed even in p53-deficient cells. spandidos-publications.comspandidos-publications.com
Interactive table: Reduction in Cell Viability by SCH 529074 (4 µM)
| Cell Line | p53 Status | Cell Viability (% of Control) | Source |
| H157 | Mutant | 20-25% | medchemexpress.comspandidos-publications.com |
| H1975 | Mutant | 20-25% | medchemexpress.comspandidos-publications.com |
| H322 | Mutant | 20-25% | medchemexpress.comspandidos-publications.com |
| A549 | Wild-Type | 68% | medchemexpress.comspandidos-publications.com |
| HCT116 | Wild-Type | Not specified as percentage, but reduced | researchgate.netspandidos-publications.comspandidos-publications.com |
| HCT116 p53-/- | p53-deficient | Not specified as percentage, but reduced | researchgate.netspandidos-publications.comspandidos-publications.com |
Note: Specific percentage reduction for HCT116 and HCT116 p53-/- at 4 µM was not explicitly stated as a percentage in the provided snippets, only that a significant reduction was observed.
Dose-Dependent Effects on Cell Viability
The reduction in cell viability induced by SCH 529074 is dose-dependent. researchgate.netscispace.comctdbase.org Studies in NSCLC cells have shown reduced cell viability following treatment with 2 µM and 4 µM of the compound. medchemexpress.comspandidos-publications.com A dose-response effect has also been observed with regard to the induction of apoptosis, which contributes to the reduction in cell viability. spandidos-publications.com
Inhibition of Colony Formation in Cancer Cells
SCH 529074 treatment significantly reduces the ability of cancer cells to form colonies. ctdbase.orgspandidos-publications.comiosrjournals.orgspandidos-publications.com This effect has been observed in various NSCLC cell lines, including those with mutant, wild-type, and deficient p53. researchgate.netspandidos-publications.comspandidos-publications.com For example, in H322 and H1975 cells, colony formation activity was reduced to 19% and 23%, respectively, compared to control cells. spandidos-publications.com In H157 and A549 cells, the reduction was to 41% and 58%, respectively. spandidos-publications.com HCT116 cells showed a reduction to 30%, and HCT116 p53-/- cells to 70%. spandidos-publications.com
Interactive table: Inhibition of Colony Formation by SCH 529074
| Cell Line | p53 Status | Colony Formation (% of Control) | Source |
| H322 | Mutant | 19% | spandidos-publications.com |
| H1975 | Mutant | 23% | spandidos-publications.com |
| H157 | Mutant | 41% | spandidos-publications.com |
| A549 | Wild-Type | 58% | spandidos-publications.com |
| HCT116 | Wild-Type | 30% | spandidos-publications.com |
| HCT116 p53-/- | p53-deficient | 70% | spandidos-publications.com |
Cell Cycle Regulation
SCH 529074 influences cell cycle progression in cancer cells. glpbio.comresearchgate.netscispace.comctdbase.orgspandidos-publications.com
Induction of G0/G1 Phase Cell Cycle Arrest
Treatment with SCH 529074 has been shown to induce G0/G1 cell cycle arrest in various NSCLC cell lines, regardless of their p53 status. glpbio.comresearchgate.netscispace.comctdbase.orgspandidos-publications.comspandidos-publications.com At a concentration of 2 µM, NSCLC cells such as H157, A549, HCT116, and HCT116 p53-/- were arrested at the G0/G1 phase, with percentages of 59%, 72%, 66%, and 57%, respectively, compared to control cells. medchemexpress.comspandidos-publications.com While this G0/G1 arrest was observed in several cell lines, it was not seen in the p53 mutant NSCLC cell lines H1975 and H322 at the low concentration. spandidos-publications.com However, treatment with a higher concentration (4 µM) resulted in a significantly increased G0/G1 phase and a decreased S phase in the tested cells. spandidos-publications.com The induction of G0/G1 cell cycle arrest by SCH 529074 appears to be p53-independent. spandidos-publications.comspandidos-publications.com
Modulation of Cell Cycle-Associated Genes
Treatment with SCH 529074 has been shown to influence the cell cycle in cancer cells. Studies have indicated that SCH 529074 can induce G0/G1 cell cycle arrest in non-small cell lung cancer (NSCLC) cells, including those with mutant p53, wild-type p53, and p53-deficient cells spandidos-publications.com. This cell cycle arrest was observed at concentrations as low as 2 µM in various NSCLC cell lines (H157, A549) and colon cancer cell lines (HCT116 and HCT116 p53−/−), with significant percentages of cells accumulating in the G0/G1 phase compared to control groups spandidos-publications.commedchemexpress.com.
The modulation of the cell cycle by SCH 529074 is associated with altered expression of cell cycle-associated genes. Specifically, the cyclin-dependent kinase inhibitor p21 was found to be upregulated at both the mRNA and protein levels in all assessed NSCLC cell lines following SCH 529074 treatment spandidos-publications.commedchemexpress.com. p21 is known to induce cell cycle arrest, historically linked to p53-dependent G1 arrest spandidos-publications.com. However, notably, SCH 529074 treatment did not alter the expression levels of p21 and CCNG2 in colon cancer cells, suggesting a potential tissue-specific effect or mechanism spandidos-publications.com.
Apoptosis Induction
SCH 529074 has demonstrated the ability to induce apoptosis in various cancer cell lines.
Research indicates that SCH 529074 treatment leads to a dose-dependent induction of apoptosis in cancer cells spandidos-publications.commedchemexpress.comresearchgate.netresearchgate.netnih.govmedchemexpress.commedchemexpress.com. This effect has been observed in NSCLC cell lines with different p53 statuses (mutant, wild-type, and deficient) and in colon cancer cell lines spandidos-publications.commedchemexpress.comresearchgate.net. For instance, in A549 cells, 2 µM and 4 µM concentrations of SCH 529074 significantly increased both early and late apoptosis spandidos-publications.commedchemexpress.com. In HCT116 colon cancer cells, a significant induction of early and late apoptosis was observed at a concentration of 4 µM spandidos-publications.commedchemexpress.com. Even in HCT116 p53−/− cells, treatment with 4 µM of SCH 529074 significantly induced early apoptosis spandidos-publications.commedchemexpress.com.
Below is a summary of dose-dependent apoptosis induction observed in some cell lines:
| Cell Line | p53 Status | SCH 529074 Concentration | Effect on Apoptosis | Source |
| H1975 (NSCLC) | Mutant | 2-4 µM | Induces early and late apoptosis | medchemexpress.com |
| H157 (NSCLC) | Mutant | Not specified (treatment) | Induces early and late apoptosis | medchemexpress.com |
| A549 (NSCLC) | Wild-type | 2 µM, 4 µM | Significantly increased apoptosis | spandidos-publications.commedchemexpress.com |
| HCT116 (Colon) | Wild-type | 4 µM | Significant induction | spandidos-publications.commedchemexpress.com |
| HCT116 p53−/− (Colon) | Deficient | 4 µM | Significant early apoptosis | spandidos-publications.commedchemexpress.com |
The induction of apoptosis by SCH 529074 is associated with the activation of caspases spandidos-publications.comresearchgate.netnih.govspandidos-publications.com. Specifically, treatment with SCH 529074 has been shown to lead to increased caspase-3/7 activity spandidos-publications.comnih.gov. Caspase-3 and caspase-7 are effector caspases that play a critical role in the execution phase of apoptosis, leading to the dismantling of cellular components and DNA fragmentation wikipedia.org.
While p53 is a key regulator of apoptosis, SCH 529074 appears to induce apoptosis through mechanisms that can be independent of p53 status spandidos-publications.comresearchgate.netresearchgate.netnih.govspandidos-publications.com. Studies have shown that SCH 529074 can induce apoptosis in cancer cell lines regardless of their p53 mutational status spandidos-publications.commedchemexpress.com.
A significant finding is the p53-independent upregulation of PUMA (p53 upregulated modulator of apoptosis) following SCH 529074 treatment spandidos-publications.comresearchgate.netresearchgate.netnih.gov. PUMA is a BH3-only protein recognized as a critical mediator in both p53-dependent and p53-independent apoptotic pathways spandidos-publications.comthermofisher.com. Upregulation of PUMA mRNA and protein levels was observed in various cancer cell lines irrespective of their p53 status, indicating that SCH 529074 can induce PUMA expression in a p53-independent manner spandidos-publications.commedchemexpress.com. Increased PUMA levels can induce apoptosis by interacting with anti-apoptotic Bcl-2 family members and/or activating pro-apoptotic proteins, leading to mitochondrial dysfunction and the initiation of the caspase cascade spandidos-publications.com.
Although PUMA upregulation was observed across different cell lines, the expression levels of other apoptosis-associated genes like BAX were not significantly altered in some cases spandidos-publications.com. NOXA expression was also found to be upregulated only in specific cell lines with mutant p53 spandidos-publications.com. These findings suggest that while PUMA plays a significant role in SCH 529074-induced apoptosis, the involvement of other apoptotic regulators may vary depending on the cell line's genetic background spandidos-publications.com.
In Vivo Efficacy in Xenograft Models
Reduction of Tumor Growth in Human Colorectal Cancer Xenografts (e.g., DLD-1)
The in vivo efficacy of SCH 529074 has been evaluated in human colorectal cancer xenograft models, specifically using the DLD-1 cell line medchemexpress.comnih.govresearchgate.net. In studies involving female nude mice subcutaneously inoculated with DLD-1 cells, oral administration of SCH 529074 demonstrated significant inhibition of tumor growth medchemexpress.comnih.gov.
Following treatment for 4 weeks, a notable reduction in tumor volume was observed compared to the vehicle control group nih.gov. At a dose of 50 mg/kg administered twice daily, a 79% reduction in tumor growth was achieved medchemexpress.comnih.gov. A lower dose of 30 mg/kg twice daily resulted in a 43% reduction in tumor growth medchemexpress.comnih.gov. The degree of tumor inhibition correlated with the plasma exposure levels of the compound medchemexpress.comnih.gov.
Below is a summary of the in vivo efficacy data in the DLD-1 xenograft model:
| Xenograft Model | Treatment Regimen | Tumor Growth Reduction (%) | Source |
| Human DLD-1 Colorectal Cancer | 30 mg/kg, twice daily | 43 | medchemexpress.comnih.gov |
| Human DLD-1 Colorectal Cancer | 50 mg/kg, twice daily | 79 | medchemexpress.comnih.gov |
Correlation of Tumor Inhibition with Compound Exposure
Research into the preclinical activity of SCH 529074 has included investigations into the relationship between systemic exposure to the compound and its efficacy in inhibiting tumor growth in disease models. Studies utilizing human tumor xenografts in immunocompromised mice have provided data correlating plasma exposure levels of SCH 529074 with observed reductions in tumor volume.
Detailed research findings from a human DLD-1 colorectal cancer xenograft model demonstrated that the degree of tumor inhibition was correlated with the plasma exposure of SCH 529074. In this model, oral administration of SCH 529074 twice daily for four weeks resulted in a dose-dependent reduction in tumor growth nih.gov. Specifically, treatment with 30 mg/kg of SCH 529074 led to a 43% reduction in tumor growth, while a higher dose of 50 mg/kg achieved a 79% reduction nih.gov.
Further analysis linked these efficacy outcomes to the systemic exposure of the compound. The plasma exposure, measured as the area under the concentration-time curve (AUC) from 2 to 12 hours post final dosing, was found to correlate with the observed tumor inhibition medchemexpress.com. At the 30 mg/kg dose, the plasma exposure range was reported as 0.26–0.55 µMh medchemexpress.com. Correspondingly, the 50 mg/kg dose resulted in a plasma exposure range of 0.39–0.79 µMh medchemexpress.com. These data indicate a relationship where increased systemic exposure to SCH 529074 corresponds to a greater degree of tumor growth inhibition in this preclinical model.
The following table summarizes the correlation between SCH 529074 exposure and tumor inhibition in the human DLD-1 colorectal cancer xenograft model:
| Dose (mg/kg, oral, twice daily) | Plasma Exposure (AUC 2-12h post final dose, µM*h) | Tumor Growth Inhibition (%) |
| 30 | 0.26–0.55 | 43 |
| 50 | 0.39–0.79 | 79 |
This research highlights the importance of achieving sufficient systemic exposure to SCH 529074 to elicit significant anti-tumor effects in sensitive models.
Specific Research Applications and Disease Contexts
Non-Small Cell Lung Carcinoma (NSCLC)
Mutations of the p53 gene occur in approximately 50% of advanced non-small cell lung cancer (NSCLC) cases, which is often associated with a poor prognosis. spandidos-publications.com The restoration of p53's tumor-suppressive activity is a key goal in targeted cancer therapy. spandidos-publications.com
Research has demonstrated that SCH 529074 can inhibit the growth of NSCLC cells regardless of their p53 mutational status. spandidos-publications.com Studies involving NSCLC cell lines with mutant p53 (H1975, H322, and H157), wild-type p53 (A549), and p53-deficiency have shown that treatment with SCH 529074 leads to a significant reduction in cell viability and colony formation ability. spandidos-publications.commedchemexpress.com
Upon treatment with a 4 µM concentration of the compound, the viability of p53 mutant cells (H157, H1975, and H322) was observed to decrease significantly to a range of 20–25%. spandidos-publications.commedchemexpress.com In the p53 wild-type cell line A549, viability was decreased to 68% under the same conditions. spandidos-publications.commedchemexpress.com The compound's effects are not solely reliant on p53, as it induced G0/G1 cell cycle arrest and apoptosis in a dose-dependent manner across these cell lines. spandidos-publications.com This suggests a p53-independent mechanism of action, which is supported by the upregulation of proteins like p21 and PUMA and the activation of caspases 3 and 7. spandidos-publications.com Furthermore, SCH 529074 treatment was found to increase levels of LC3-II, a biomarker for autophagy, in all tested tumor cell lines, again, irrespective of their p53 status. spandidos-publications.com
| NSCLC Cell Line | p53 Status | Effect of 4 µM SCH 529074 |
|---|---|---|
| H157 | Mutant | Cell viability decreased to 20-25% |
| H1975 | Mutant | Cell viability decreased to 20-25% |
| H322 | Mutant | Cell viability decreased to 20-25% |
| A549 | Wild-Type | Cell viability decreased to 68% |
The ability of SCH 529074 to reactivate mutant p53 and also exert its effects through p53-independent pathways makes it a compound of interest for NSCLC therapy. spandidos-publications.com Targeted therapies that focus on specific genetic mutations are a significant area of advancement in treating NSCLC. spandidos-publications.com The mechanism of SCH 529074, which includes restoring the growth-suppressive functions of mutant p53 and interrupting the MDM2-mediated ubiquitination of wild-type p53, aligns with the goals of precision medicine in oncology. axonmedchem.comspandidos-publications.com The finding that combining SCH 529074 with an autophagy inhibitor like chloroquine (B1663885) leads to a further decrease in cell viability and colony formation suggests potential for combination therapies in treating lung cancer. spandidos-publications.com
Colorectal Cancer
SCH 529074 has been evaluated in several colorectal cancer cell lines. In WiDr cells, which have a p53 R273H mutation, and DLD-1 cells, with a S241F mutation, treatment with SCH 529074 was shown to induce apoptosis. researchgate.net A key mechanistic finding was that the compound could restore p53's ability to bind to DNA. researchgate.net In studies using nuclear extracts from WiDr cells, treatment with 4 µM SCH 529074 resulted in observable p53 DNA binding activity, which was not seen in untreated cells. researchgate.net
Furthermore, in WiDr and DLD-1 cells, a 24-hour treatment with 4 µM SCH 529074 significantly increased the protein levels of p53 targets, including p21 and BAX. nih.gov The expression of PUMA was also significantly increased in DLD-1 cells. nih.gov These findings indicate that SCH 529074 can reactivate the transcriptional functions of mutant p53 in colorectal cancer cells. The compound also demonstrated effects in HCT116 cells (p53 wild-type) and HCT116 p53-null cells, causing G0/G1 phase cell cycle arrest, further highlighting its potential activity through both p53-dependent and independent pathways. medchemexpress.com
| Cell Line | p53 Mutation | Observed Effect of SCH 529074 Treatment |
|---|---|---|
| WiDr | R273H | Restored p53 DNA binding activity; Increased p21 and BAX levels. nih.govresearchgate.net |
| DLD-1 | S241F | Increased p21, BAX, and PUMA levels; Induced apoptosis. nih.govresearchgate.net |
| HCT116 (WT) | Wild-Type | Induced G0/G1 cell cycle arrest. medchemexpress.com |
The antitumor activity of SCH 529074 has been confirmed in vivo using a DLD-1 human colorectal cancer xenograft model in nude mice. nih.govcaymanchem.com In these studies, oral administration of the compound twice daily for four weeks resulted in a dose-dependent reduction of tumor growth. medchemexpress.comresearchgate.netcaymanchem.com Specifically, a 43% reduction in tumor growth was achieved at a 30 mg/kg dose, while a more significant 79% reduction was observed with a 50 mg/kg dose. medchemexpress.com This inhibition of tumor growth correlated with the plasma exposure levels of SCH 529074 and was consistent with the compound's effective concentration in in vitro proliferation assays. nih.gov
| Xenograft Model | Treatment Group | Tumor Growth Reduction |
|---|---|---|
| DLD-1 Colorectal Cancer | 30 mg/kg SCH 529074 | 43% |
| DLD-1 Colorectal Cancer | 50 mg/kg SCH 529074 | 79% |
Glioblastoma
Glioblastoma (GBM) is a highly aggressive brain tumor where the p53 tumor suppressor pathway is often inactivated, contributing to tumor development and resistance to standard therapies like temozolomide (B1682018). spandidos-publications.comresearchgate.net Consequently, the reactivation of p53 is considered a promising therapeutic strategy for GBM. spandidos-publications.comnih.gov While various molecules that reactivate p53, such as MDM2 inhibitors, have been investigated for their potential in treating glioblastoma, publicly available research specifically detailing the investigation of SCH 529074 in glioblastoma cell lines or xenograft models is not prominent in the reviewed scientific literature. researchgate.netnih.gov
Wilms' Tumor
The loss of p53 function in anaplastic Wilms' tumor contributes to genomic instability and resistance to conventional therapies. elsevierpure.com Therefore, a strategy aimed at restoring the normal tumor-suppressive function of p53 could be highly beneficial. SCH 529074, by its ability to reactivate mutant p53, represents a potential targeted therapy for this aggressive subtype of Wilms' tumor. By restoring the wild-type conformation and DNA-binding ability of the mutant p53 protein, SCH 529074 could potentially re-establish the apoptotic and cell-cycle arrest functions that are crucial for eliminating cancer cells.
Standard chemotherapy for Wilms' tumor often involves a combination of drugs, including vincristine, dactinomycin, and, for higher-risk cases, doxorubicin (B1662922). montefioreeinstein.orgcancer.orgscholasticahq.com For patients with diffuse anaplastic Wilms' tumor, treatment is typically more intensive. cancer.orgnicklauschildrens.org The potential to combine a p53-reactivating agent like SCH 529074 with these traditional chemotherapies offers a promising avenue for improving treatment efficacy.
By restoring p53 function, SCH 529074 could potentially lower the apoptotic threshold of the tumor cells, making them more susceptible to the DNA damage induced by agents like doxorubicin. This synergistic approach could allow for more effective tumor cell killing and potentially overcome the chemoresistance associated with TP53-mutated anaplastic Wilms' tumor. This strategy remains a compelling area for preclinical and clinical investigation.
General Cancer Research
Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, occurring in over 50% of all tumors. nih.govresearchgate.net These mutations not only lead to a loss of tumor-suppressive functions but can also endow the mutant p53 protein with new cancer-promoting abilities, known as gain-of-function. researchgate.net This high prevalence makes mutant p53 an attractive target for cancer therapy. SCH 529074 is one of several small molecules developed to reactivate mutant p53. researchgate.net
The primary mechanism of SCH 529074 is to act as a pharmacological chaperone that restores the wild-type structure and function of the p53 protein. nih.gov It binds specifically to the p53 DNA binding domain with a dissociation constant (Ki) of 1-2 μM. medchemexpress.com This binding restores the ability of mutant p53 to recognize and bind to its consensus DNA sequences, leading to the transcriptional activation of target genes that induce apoptosis and cell cycle arrest. researchgate.net Research has shown that treatment with SCH 529074 leads to a significant reduction in the viability of cancer cells harboring mutant p53. medchemexpress.comspandidos-publications.com Furthermore, in addition to reactivating mutant p53, SCH 529074 can also stabilize wild-type p53 by interrupting its degradation mediated by the E3 ubiquitin ligase HDM2 (murine double minute 2, the human homolog of which is MDM2). nih.govmedchemexpress.com
Data Tables
Table 1: Effects of SCH 529074 on Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Effect of SCH 529074 | Reference |
|---|---|---|---|---|
| H157, H1975, H322 | Non-Small Cell Lung | Mutant | Significant reduction in cell viability (to 20-25% at 4 µM) | medchemexpress.com |
| A549 | Non-Small Cell Lung | Wild-Type | Reduction in cell viability (to 68% at 4 µM) | medchemexpress.com |
| H1975 | Non-Small Cell Lung | Mutant | Induction of early and late apoptosis at 2 µM | medchemexpress.com |
| WiDr, DLD-1, MB-468 | Colon, Breast | Mutant (R273H, S241F) | Induction of apoptosis at 4 µM | researchgate.net |
| DLD-1 | Human Colorectal | Mutant | Reduced tumor growth in xenograft model | caymanchem.com |
Table 2: Mechanistic Actions of SCH 529074
| Action | Target | Consequence | Reference |
|---|---|---|---|
| Binding | p53 DNA Binding Domain (DBD) | Stabilizes mutant p53 conformation | nih.gov |
| Functional Restoration | Mutant p53 | Restores DNA binding and transcriptional activity | researchgate.netcaymanchem.com |
| Gene Activation | p53 target genes (e.g., p21, PUMA, BAX) | Induction of apoptosis and cell cycle arrest | researchgate.netspandidos-publications.com |
| Interruption | HDM2-mediated ubiquitination | Stabilization of wild-type p53 | nih.govmedchemexpress.com |
Table of Compounds
P53 Restoration as a Therapeutic Strategy
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, DNA repair, and apoptosis. mdpi.com Inactivation of p53, which occurs in over half of all human cancers, is a key event in tumorigenesis and often correlates with aggressive disease and poor prognosis. nih.gov The majority of these inactivating mutations are found within the p53 core DNA binding domain (DBD), leading to a reduction in its thermodynamic stability and loss of function at physiological temperatures. nih.gov The restoration of wild-type p53 function in cancer cells is, therefore, a significant therapeutic strategy. nih.gov
SCH 529074 has been identified as a small molecule that can reactivate mutant p53. nih.gov It functions by binding specifically and in a saturable manner to the p53 DBD with an affinity of 1-2 μM. nih.gov This binding acts in a chaperone-like fashion, similar to the peptide CDB3, restoring the wild-type conformation and growth-suppressive functions to various oncogenic mutant forms of p53. nih.govresearchgate.net
A crucial aspect of SCH 529074's mechanism is its ability to interrupt the interaction between p53 and its negative regulator, HDM2 (human double minute 2 homolog), also known as MDM2 in mice. nih.gov By binding to the p53 DBD, SCH 529074 inhibits the HDM2-mediated ubiquitination and subsequent degradation of both wild-type and reactivated mutant p53. nih.govnih.gov This stabilization leads to the accumulation of functional p53, which can then transactivate its downstream target genes.
Research has demonstrated that treatment with SCH 529074 leads to the upregulation of key p53 target genes, such as p21 and PUMA. researchgate.netspandidos-publications.com The protein p21 is a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, while PUMA (p53 upregulated modulator of apoptosis) is a pro-apoptotic protein. The induction of these genes by SCH 529074-reactivated p53 results in significant anti-cancer effects, including cell cycle arrest at the G0/G1 phase and the induction of apoptosis in various cancer cell lines. researchgate.netmedchemexpress.com Studies in non-small cell lung cancer (NSCLC) and colon cancer cell lines have shown that SCH 529074 can reduce cell viability and induce apoptosis in cells harboring mutant p53, and to a lesser extent, in those with wild-type p53. medchemexpress.comnih.gov Some research also suggests that SCH 529074 may exert some of its growth-inhibitory functions in a p53-independent manner, as evidenced by the upregulation of p21 and PUMA in p53-deficient cells. spandidos-publications.comnih.gov
| Cell Line | p53 Status | Cancer Type | Effect of SCH 529074 | Key Findings |
|---|---|---|---|---|
| H1975, H157, H322 | Mutant | Non-Small Cell Lung Cancer | Reduced cell viability (to 20-25% at 4 µM). medchemexpress.com | Induces G0/G1 cell cycle arrest and apoptosis. spandidos-publications.commedchemexpress.com |
| A549 | Wild-Type | Non-Small Cell Lung Cancer | Reduced cell viability (to 68% at 4 µM). medchemexpress.com | Induces G0/G1 cell cycle arrest and apoptosis. medchemexpress.com |
| WiDr (R273H) | Mutant | Colon Cancer | Induces apoptosis. researchgate.net | Restores DNA binding activity. researchgate.net |
| DLD-1 (S241F) | Mutant | Colon Cancer | Induces apoptosis. researchgate.net | - |
| HCT116 | Wild-Type | Colon Cancer | Induces apoptosis. medchemexpress.com | Induces G0/G1 cell cycle arrest. medchemexpress.com |
| HCT116 p53-/- | Null | Colon Cancer | Induces early apoptosis. medchemexpress.com | Induces G0/G1 cell cycle arrest, suggesting some p53-independent effects. medchemexpress.com |
Impact on Cancer Stem Cells
Based on the available scientific literature from the performed searches, there is no specific information detailing the direct impact of SCH 529074 on cancer stem cells (CSCs). While CSCs are recognized as a subpopulation of cells within a tumor that drive growth and resistance to therapy, research specifically investigating the effects of SCH 529074 on this cell population has not been reported in the provided search results. mdpi.com
Role in Tumor Microenvironment Regulation
The tumor microenvironment (TME) is a complex ecosystem of immune cells, stromal cells, blood vessels, and extracellular matrix components that plays a critical role in tumor progression and response to therapy. nih.gov The p53 protein is a known regulator of the TME. nih.gov Wild-type p53 can exert anti-tumor effects by influencing the immune landscape, for instance, by dampening inflammation and inhibiting angiogenesis. researchgate.netsanguinebio.com Conversely, mutant p53 can promote a pro-tumorigenic TME.
The therapeutic action of SCH 529074 is centered on the restoration of wild-type p53 function. nih.gov Therefore, it is plausible that SCH 529074 indirectly modulates the TME by reactivating p53. By restoring the normal functions of p53, SCH 529074 could potentially reverse the tumor-promoting effects of mutant p53 on the microenvironment.
Emerging evidence suggests that targeting the p53 pathway can be an effective strategy to reverse immunosuppression and enhance antitumor immunity. nih.gov Pharmacological activation of p53 can induce immunogenic cell death (ICD) of tumor cells, which in turn activates dendritic cells and stimulates a robust anti-tumor immune response mediated by CD8+ T cells. nih.gov One study categorizes SCH529074 among compounds targeting the p53-MDM2 axis that act through CD8+ T cell-mediated antitumor immunity. sciopen.com By inhibiting the p53-MDM2 interaction, this compound stabilizes p53, leading to increased expression of its target genes and subsequent induction of tumor cell death, a mechanism that is expected to engage the immune system. nih.gov
| TME Component/Process | Role of Wild-Type p53 | Potential Impact of SCH 529074 (via p53 Restoration) |
|---|---|---|
| Inflammation | Suppresses inflammatory responses. researchgate.net | May reduce pro-tumorigenic inflammation. |
| Immune Cells (T cells, Macrophages) | Drives M1 macrophage polarization; modulates T cell responses. researchgate.net | Could promote an anti-tumor immune landscape and enhance CD8+ T cell-mediated immunity. nih.govsciopen.com |
| Angiogenesis | Inhibits angiogenesis. researchgate.net | Could potentially suppress the formation of new blood vessels that supply the tumor. |
| Cancer-Associated Fibroblasts (CAFs) | Inhibits expression of pro-invasive factors like SDF-1. researchgate.net | May inhibit the pro-invasive and migratory effects of CAFs. |
Methodological Approaches in Sch 529074 Research
In Vitro Assays
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Activity
The Electrophoretic Mobility Shift Assay (EMSA) has been a important technique to qualitatively assess the ability of SCH 529074 to restore DNA binding activity to mutant p53. ed.ac.uk In these assays, nuclear extracts from cancer cell lines harboring p53 mutations are incubated with a radiolabeled DNA probe containing a p53 consensus sequence. The protein-DNA complexes are then separated by polyacrylamide gel electrophoresis. ed.ac.uk
Research findings demonstrate that SCH 529074 effectively restores this binding. For instance, in studies using the mutant (R273H) GST-p53 DNA binding domain protein, SCH 529074 showed a concentration-dependent effect on DNA binding. ed.ac.uk Similarly, when nuclear extracts from WiDr and KLE cells, which have p53 mutations, were treated with SCH 529074, a clear band representing the p53-DNA complex was observed, which was absent in untreated cells. ed.ac.uk This binding was shown to be specific, as it could be competed away by an unlabeled p53 consensus oligonucleotide.
Quantitative DNA Binding Assays
To obtain more quantitative data on the restoration of p53's DNA binding function by SCH 529074, specialized DNA binding assays have been employed. These assays have confirmed that SCH 529074 not only restores but also enhances the DNA binding activity of both mutant and wild-type p53.
Studies on two mutant forms of p53, the contact point mutant R273H and the structural mutant R249S, revealed that SCH 529074 significantly increased both the maximum amount of p53 protein that binds to DNA (Bmax) and the affinity (Kd) for the DNA. For wild-type p53, the compound was also found to stimulate DNA binding activity by modestly increasing both Bmax and affinity.
Cell Viability and Proliferation Assays (e.g., MTS, MTT)
Cell viability and proliferation assays, such as those using MTS or MTT, are fundamental in determining the cytotoxic effects of SCH 529074 on cancer cells. These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. researchgate.netbio-techne.com The reduction of a tetrazolium salt (like MTT) to a colored formazan product by metabolically active cells is quantified to assess cell viability. researchgate.netbio-techne.com
Treatment with SCH 529074 has been shown to cause a significant reduction in the viability of various cancer cell lines. For example, after a 24-hour treatment with 4 μM of SCH 529074, a significant decrease in cell viability to 20-25% was observed in p53 mutant non-small-cell lung carcinoma (NSCLC) cells (H157, H1975, and H322). In the p53 wild-type cell line A549, viability was reduced to 68% under the same conditions.
Table 1: Effect of SCH 529074 on the Viability of NSCLC Cell Lines
| Cell Line | p53 Status | % Viability at 4 μM SCH 529074 |
|---|---|---|
| H157 | Mutant | 20-25% |
| H1975 | Mutant | 20-25% |
| H322 | Mutant | 20-25% |
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to analyze the effects of SCH 529074 on the cell cycle and apoptosis. By staining cells with fluorescent dyes that bind to DNA, such as propidium iodide (PI), one can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Apoptosis can be assessed by methods like Annexin V staining or by identifying a "sub-G1" peak, which represents cells with fragmented DNA.
Studies have shown that SCH 529074 can induce cell cycle arrest and apoptosis in cancer cells. In NSCLC cells (H157, A549, HCT116, and HCT116 p53-/-), treatment with 2 μM of SCH 529074 led to an arrest in the G0/G1 phase, with percentages of arrested cells being 59%, 72%, 66%, and 57%, respectively. Furthermore, SCH 529074 was found to induce both early and late apoptosis in a dose-dependent manner in H1975, H157, and A549 cells. In HCT116 colon cancer cells, a 4 μM concentration of the compound also significantly induced apoptosis.
Table 2: Induction of G0/G1 Cell Cycle Arrest by SCH 529074 (2 μM)
| Cell Line | p53 Status | % of Cells in G0/G1 Phase |
|---|---|---|
| H157 | Mutant | 59% |
| A549 | Wild-Type | 72% |
| HCT116 | Wild-Type | 66% |
Immunoblotting (Western Blot) for Protein Expression Analysis (e.g., p53, BAX, PUMA, p21, LC3-II)
Immunoblotting, or Western blotting, is used to detect and quantify the expression levels of specific proteins involved in the p53 signaling pathway. Following treatment with SCH 529074, cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest.
Research has shown that SCH 529074 treatment leads to an increase in the protein levels of key p53 transcriptional targets. In cell lines such as WiDr, H322, and DLD-1, a 24-hour treatment with 4 μM SCH 529074 significantly increased the levels of p21 and BAX, while the levels of p53 itself remained unchanged. The expression of PUMA was also significantly increased in DLD-1 and H322 cells. These effects were confirmed to be p53-dependent, as the induction of p21 and BAX was significantly reduced in cells where p53 was knocked down using siRNA.
There is no information available in the reviewed sources regarding the effect of SCH 529074 on the expression of LC3-II.
Immunoprecipitation for Protein Conformation Studies
Immunoprecipitation is a technique utilized to assess changes in protein conformation. In the context of SCH 529074 research, it has been used to determine if the compound can restore a "wild-type" conformation to mutant p53. ed.ac.uk This is typically done using an antibody that specifically recognizes the wild-type conformation of p53, such as the monoclonal antibody 1620. ed.ac.uk
Experiments have demonstrated that treating cell lysates from WiDr, H322, and DLD-1 cells with 4 μM SCH 529074 increases the amount of p53 that can be immunoprecipitated by the conformation-specific antibody 1620. ed.ac.uk This indicates that SCH 529074 helps to refold mutant p53 into a conformation that is recognized as wild-type, which is consistent with its function in restoring DNA binding and transcriptional activation.
Real-time RT-qPCR for Gene Expression Analysis
Real-time reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a crucial technique employed in SCH 529074 research to quantify changes in gene expression levels following treatment with the compound. This method allows for the sensitive and specific measurement of messenger RNA (mRNA) transcripts of target genes, providing insights into the molecular pathways modulated by SCH 529074.
In studies involving non-small cell lung cancer (NSCLC) cells, RT-qPCR was utilized to assess the transcriptional activity of p53 and its downstream targets. Following treatment with SCH 529074, total RNA is isolated from the cancer cells. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. The qPCR step involves the amplification of specific target genes using fluorescent probes, allowing for the real-time monitoring of the amplification process. The level of gene expression is then quantified by comparing the amplification of target genes to that of a reference or housekeeping gene.
Research has demonstrated that SCH 529074 can induce the transcription of p53 target genes. For instance, in various cancer cell lines, the expression of genes involved in apoptosis and cell cycle arrest, such as PUMA, NOXA, BAX, p21, and CCNG2, has been analyzed. The findings indicate that SCH 529074 treatment leads to a significant increase in the mRNA levels of PUMA in all tested cancer cell lines, irrespective of their p53 mutation status spandidos-publications.com. However, the upregulation of NOXA was observed only in H1975 cells, which harbor the R273H p53 mutation spandidos-publications.com. Notably, the expression of BAX was not significantly altered by the treatment spandidos-publications.com. In terms of cell cycle-related genes, SCH 529074 was found to upregulate p21 at the mRNA level across the assessed NSCLC cell lines spandidos-publications.com.
Table 1: Gene Expression Changes in NSCLC Cell Lines Treated with SCH 529074
| Gene | Cell Line | p53 Status | Change in Expression |
|---|---|---|---|
| PUMA | All Assessed | Mutant & WT | Significantly Increased |
| NOXA | H1975 | R273H Mutant | Upregulated |
| BAX | All Assessed | Mutant & WT | Not Significantly Altered |
| p21 | All Assessed | Mutant & WT | Upregulated |
Colony Formation Assays
Colony formation assays, or clonogenic assays, are a well-established in vitro method used to determine the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents. This assay is particularly valuable in cancer research to assess the efficacy of therapeutic compounds like SCH 529074 in inhibiting the ability of cancer cells to undergo unlimited division and form colonies.
The principle of this assay involves seeding a low density of cells in a culture dish and treating them with the compound of interest. The cells are then allowed to grow for a period, typically one to three weeks, during which a single viable cell can proliferate into a colony of at least 50 cells. After the incubation period, the colonies are fixed and stained, usually with crystal violet, to make them visible for counting. The number of colonies in the treated group is then compared to the untreated control group to determine the effect of the compound on cell survival and proliferation.
In the context of SCH 529074 research, colony formation assays have been employed to investigate its toxic effects on NSCLC cells. Studies have shown that treatment with SCH 529074 significantly diminishes the capacity of cancer cells to form colonies spandidos-publications.comspandidos-publications.com. Specifically, in H322 and H1975 NSCLC cell lines, treatment with SCH 529074 led to a substantial reduction in colony formation activity, with the number of colonies being reduced to 19% and 23% of the control cells, respectively spandidos-publications.com. These results indicate that SCH 529074 effectively inhibits the long-term proliferative potential of these cancer cells spandidos-publications.comspandidos-publications.com.
Table 2: Effect of SCH 529074 on Colony Formation in NSCLC Cell Lines
| Cell Line | Treatment | Colony Formation Activity (% of Control) |
|---|---|---|
| H322 | SCH 529074 | 19% |
| H1975 | SCH 529074 | 23% |
Radioligand Binding Assays (e.g., [3H]SCH529074)
Radioligand binding assays are a powerful technique to study the interaction between a ligand (in this case, SCH 529074) and its receptor or binding site (the p53 protein). By using a radioactively labeled version of the compound, such as [3H]this compound, researchers can directly measure and characterize this binding interaction with high sensitivity and specificity.
These assays have been instrumental in demonstrating that SCH 529074 directly binds to the p53 core domain nih.gov. The methodology typically involves incubating the radiolabeled compound with the target protein. The amount of bound radioactivity is then measured to determine the binding affinity and specificity. A Scintillation Proximity Assay (SPA) is one such method used, where the binding of the radiolabeled ligand to a scintillant-coated bead brings it in close enough proximity to produce a light signal that can be detected.
Using [3H]this compound in an SPA, it was shown that the compound interacts specifically with GST-p53 and does not non-specifically bind to the protein, glutathione SPA beads, or the GST fusion tag on the recombinant p53 researchgate.net. The binding was also shown to be competitive, as it could be displaced by unlabeled SCH 529074, and saturable, indicating a finite number of specific binding sites researchgate.net. These studies have established that SCH 529074 binds to the p53 DNA binding domain (DBD) in a saturable manner with an affinity (Ki) of 1-2 μM nih.govmedchemexpress.com. Furthermore, it was demonstrated that the binding of [3H]this compound to the p53 DBD can be specifically displaced by a DNA oligonucleotide containing the p53 consensus binding sequence, suggesting that SCH 529074 acts as a chaperone that is released upon the protein's interaction with its cognate DNA nih.gov.
In Vivo Models
Xenograft Models (e.g., DLD-1 human colorectal cancer xenograft in mice)
Xenograft models are a fundamental tool in preclinical cancer research to evaluate the in vivo efficacy of potential anti-cancer compounds. These models involve the transplantation of human tumor cells into immunocompromised mice, allowing for the study of tumor growth and response to treatment in a living organism.
The DLD-1 human colorectal cancer xenograft model has been specifically utilized to assess the anti-tumor activity of SCH 529074 caymanchem.com. In this model, DLD-1 cells, which are derived from a human colorectal adenocarcinoma, are subcutaneously injected into nude mice. Once the tumors reach a palpable size, the mice are treated with SCH 529074. The tumor volume is monitored regularly throughout the treatment period to determine the compound's effect on tumor growth.
Studies using this model have demonstrated that SCH 529074 significantly reduces tumor growth in a dose-dependent manner caymanchem.com. Following four weeks of treatment, a notable reduction in tumor growth was observed. Specifically, there was a 79% reduction in tumor growth at a higher dose and a 43% reduction at a lower dose nih.gov. These findings from the DLD-1 xenograft model provide crucial evidence of the in vivo anti-tumor potential of SCH 529074 nih.govcaymanchem.com.
Table 3: Tumor Growth Inhibition by SCH 529074 in DLD-1 Xenograft Model
| Dose | Treatment Duration | Tumor Growth Reduction |
|---|---|---|
| 50 mg/kg | 4 weeks | 79% |
| 30 mg/kg | 4 weeks | 43% |
Advanced Research Techniques
Molecular Imaging Biosensors for Protein Folding (e.g., Split Renilla Luciferase complementation)
Advanced research techniques, such as molecular imaging biosensors, offer sophisticated ways to study the molecular mechanisms of drug action in living cells. The split Renilla luciferase (RLUC) complementation assay is a powerful example of such a technique used to investigate protein folding and conformational changes induced by small molecules like SCH 529074.
This biosensor is designed to monitor changes in the structure of the p53 protein. It is constructed by fusing the N-terminal and C-terminal fragments of the Renilla luciferase enzyme to the p53 protein (NRLUC-p53-CRLUC). When the p53 protein is in a particular conformation, the two luciferase fragments are brought into close proximity, allowing them to reconstitute into a functional enzyme that produces a measurable light signal. Small molecules that induce a change in the p53 protein's folding can alter the efficiency of this complementation, leading to a change in the luciferase signal.
This technique has been applied to study the effect of SCH 529074 on mutant p53 proteins. Glioblastoma cells were engineered to express this biosensor containing different p53 mutants (e.g., p53Y220C, p53G245S, and p53R282W) oncotarget.com. Upon treatment with SCH 529074, an induced RLUC complementation was observed, indicating that the compound was able to mediate a folding change in the mutant p53 protein, likely restoring it to a more wild-type-like conformation oncotarget.com. This molecular imaging approach provides a dynamic way to screen for and characterize drugs that can rescue the function of misfolded proteins like mutant p53 oncotarget.com.
Bioinformatics Analysis of TP53 Signaling Pathway
In the investigation of the compound SCH 529074, bioinformatics analyses have been instrumental in elucidating its relationship with the TP53 signaling pathway. These computational approaches leverage extensive biological databases and specialized software to analyze complex datasets, providing insights into gene expression, genetic alterations, and protein interactions.
One key approach involves the use of multidimensional cancer genomics data platforms, such as cBioPortal, to analyze mutation types, frequencies, and locations of genes within the TP53 signaling pathway. nih.govamegroups.org This allows researchers to explore the landscape of genetic alterations in this pathway and how they correlate with clinical features and prognosis. For instance, analyses can reveal the prevalence of missense mutations in the TP53 gene and amplification of genes like MDM2 and MDM4 across different cancer types. nih.gov
Another critical bioinformatic method is the analysis of gene expression levels using databases like Oncomine. This database allows for the comparison of TP53 signaling pathway gene expression between tumor samples and normal tissues, highlighting differentially expressed genes that may play a role in tumorigenesis. nih.govamegroups.org Statistical significance and the magnitude of expression changes are key parameters assessed in these analyses.
Furthermore, the construction of protein-protein interaction (PPI) networks using tools like GeneMANIA is a common bioinformatic strategy. nih.govamegroups.org GeneMANIA facilitates the visualization of relationships between genes in the TP53 signaling pathway, including co-expression, physical interactions, and shared protein domains. nih.govamegroups.org This helps to understand the broader functional context of the pathway and identify other potentially related genes and proteins.
Finally, resources such as the Cancer Therapeutics Response Portal (CTRP) are employed to identify small molecules that may target the TP53 signaling pathway. nih.govamegroups.org Through such analyses, SCH 529074 has been identified as a potential modulator of this pathway. nih.govamegroups.org
Table 1: Bioinformatics Tools and Their Applications in TP53 Pathway Analysis for SCH 529074 Research
| Bioinformatics Tool | Application in TP53 Pathway Analysis | Key Findings Related to SCH 529074 |
| cBioPortal | Analysis of mutation types, frequencies, and locations of TP53 pathway genes. nih.govamegroups.org | Provides context for the therapeutic targeting of mutated TP53. |
| Oncomine | Comparison of TP53 signaling pathway gene expression in tumor vs. normal tissues. nih.govamegroups.org | Identifies aberrant gene expression that may be modulated by SCH 529074. |
| GeneMANIA | Construction of protein-protein interaction networks for TP53 pathway genes. nih.govamegroups.org | Elucidates the functional relationships within the TP53 signaling network. |
| CTRP | Identification of small molecules targeting the TP53 signaling pathway. nih.govamegroups.org | Identified SCH 529074 as a small molecule that targets the TP53 pathway. nih.govamegroups.org |
RNA-Seq Data Analysis
RNA sequencing (RNA-Seq) is a powerful, high-throughput method utilized in SCH 529074 research to comprehensively analyze the transcriptional landscape of cells following treatment with the compound. This technique provides quantitative data on gene expression levels, allowing for the identification of genes and pathways modulated by SCH 529074.
A typical RNA-Seq data analysis workflow in the context of SCH 529074 research begins with quality control of the raw sequencing reads to ensure data integrity. Following this, the reads are aligned to a reference genome. The number of reads mapping to each gene is then quantified to generate a count matrix, which serves as the basis for subsequent analyses.
The central component of the analysis is the identification of differentially expressed genes (DEGs) between SCH 529074-treated and control (e.g., DMSO-treated) samples. A common statistical approach for this is the use of a moderated Student's t-test, as implemented in software packages like limma from Bioconductor. biorxiv.org This method is well-suited for RNA-Seq data as it moderates the standard errors of the estimated log-fold changes, improving the reliability of the results, especially in studies with a limited number of replicates.
Once a list of DEGs is generated, functional enrichment analysis is performed to interpret the biological significance of the observed gene expression changes. This involves using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways among the DEGs. This can reveal, for example, if SCH 529074 treatment leads to the upregulation of genes involved in apoptosis or cell cycle arrest, consistent with the activation of the TP53 pathway.
Table 2: Illustrative RNA-Seq Data Analysis Pipeline for SCH 529074 Research
| Analysis Step | Description | Commonly Used Tools/Methods |
| Quality Control | Assessment of raw sequencing read quality. | FastQC |
| Read Alignment | Mapping of sequencing reads to a reference genome. | STAR, HISAT2 |
| Gene Quantification | Counting the number of reads mapped to each gene. | featureCounts, HTSeq |
| Differential Expression Analysis | Statistical analysis to identify genes with significant expression changes between conditions. | limma, DESeq2, edgeR |
| Functional Enrichment Analysis | Identification of enriched biological pathways and functions among differentially expressed genes. | GO, KEGG, GSEA |
Comparative Studies and Combination Therapies
Comparison with Other p53 Modulators
SCH 529074's unique mechanism of binding directly to the p53 DNA binding domain (DBD) distinguishes it from other classes of p53 modulators.
SCH 529074 is a small molecule that reactivates mutant p53 by acting as a chaperone, a mechanism similar to that reported for the peptide CDB3. nih.goviosrjournals.orgspandidos-publications.com Research indicates that SCH 529074 and CDB3 function through a comparable mechanism where they bind to the mutant p53 and induce a conformational change that allows for DNA binding. nih.gov Studies have demonstrated that the binding of SCH 529074 and the CDB3 peptide to the p53 DBD is mutually exclusive. nih.gov Furthermore, both molecules exhibit specificity for the p53 DBD, with no apparent binding to the corresponding domains of p53 family members p63 and p73. nih.gov This specificity suggests a targeted action on the p53 protein. nih.gov
The landscape of small-molecule p53 activators is diverse, with various compounds employing different mechanisms to restore p53 function. SCH 529074's action as a chaperone that non-covalently binds to the p53 DBD can be contrasted with several other activators. medchemexpress.com
PRIMA-1: Like SCH 529074, PRIMA-1 is known to reactivate mutant p53, restoring sequence-specific DNA binding and inducing apoptosis. iosrjournals.org While both are considered p53 activators, their precise interaction mechanisms differ. nih.govamegroups.org
CP-31398: This compound was developed to stabilize the active conformation of p53. iosrjournals.org In comparative assays, both SCH 529074 and CP-31398 were shown to protect conformation-dependent epitopes on the p53 DBD from heat denaturation, indicating they both help maintain a wild-type conformation. researchgate.net However, CP-31398 is reported to increase wild-type p53 levels by reducing its ubiquitination without affecting the p53-MDM2 interaction directly. iosrjournals.org
RITA: Unlike SCH 529074 which binds to the p53 DBD, RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) binds to the N-terminus of p53, which physically blocks its interaction with MDM2. iosrjournals.orgnih.govamegroups.org This prevents p53 degradation and leads to its accumulation and activation.
PhiKan083: This small molecule is designed to act as a "slot-filler," specifically targeting a druggable cavity created by the Y220C mutation in p53. medchemexpress.com This contrasts with SCH 529074, which binds to the p53 DBD itself and is not limited to a single type of structural mutation. medchemexpress.com
NSC319726: Also known as ZMC1, this compound is a zinc metallochaperone that restores wild-type function to the R175H structural mutant by replenishing zinc, which is crucial for proper p53 folding. iosrjournals.org Preliminary data from some studies suggest evaluating the effects of NSC 319726 in conjunction with SCH 529074 on cells expressing gain-of-function p53 mutants. researchgate.netaacrjournals.org
COTI-2: This agent is reported to reactivate mutant p53 by binding to the DBD and inducing a conformational change, a mechanism that appears similar to that of SCH 529074. nih.govresearchgate.netaxonmedchem.com However, COTI-2 is also suggested to have a dual mechanism of action by inhibiting the PI3K/AKT/mTOR pathway, an activity not described for SCH 529074. axonmedchem.com
SJ-172550: This molecule functions by inhibiting the interaction between p53 and MDM4 (MDMX), a key negative regulator of p53. nih.govamegroups.org This mechanism is distinct from the direct binding and reactivation of mutant p53 protein employed by SCH 529074. nih.govamegroups.org
| Compound | Primary Mechanism of Action | Target Site on p53 Pathway |
|---|---|---|
| SCH 529074 | Acts as a molecular chaperone to refold mutant p53; inhibits MDM2-mediated ubiquitination. nih.govspandidos-publications.com | p53 DNA Binding Domain (DBD). nih.gov |
| PRIMA-1 | Covalently modifies mutant p53 core domain, restoring wild-type conformation and function. iosrjournals.org | Mutant p53 Core Domain. iosrjournals.org |
| CP-31398 | Stabilizes the wild-type conformation of the p53 core domain. iosrjournals.org | p53 Core Domain. iosrjournals.org |
| RITA | Binds to the p53 N-terminus, disrupting the p53-MDM2 interaction. iosrjournals.orgnih.gov | p53 N-terminus. iosrjournals.org |
| PhiKan083 | Binds to a surface crevice created by the Y220C mutation, stabilizing the protein. medchemexpress.com | Y220C mutant p53 cavity. medchemexpress.com |
| NSC319726 (ZMC1) | Acts as a zinc metallochaperone, restoring zinc to certain p53 mutants (e.g., R175H). iosrjournals.org | Zinc-binding pocket of mutant p53. iosrjournals.org |
| COTI-2 | Reactivates mutant p53 and inhibits the PI3K/AKT/mTOR pathway. axonmedchem.com | Mutant p53 and PI3K/AKT/mTOR pathway components. axonmedchem.com |
| SJ-172550 | Inhibits the p53-MDM4 (MDMX) protein-protein interaction. nih.govamegroups.org | p53-MDM4 Interface. nih.govamegroups.org |
A primary strategy for activating wild-type p53 is to disrupt its interaction with its negative regulators, MDM2 and MDMX. Small molecules like Nutlins bind to a hydrophobic pocket on MDM2, preventing it from binding to p53 and targeting it for degradation. iosrjournals.org SCH 529074 achieves a similar outcome through a different mechanism. Instead of inhibiting MDM2 directly, SCH 529074 binds to the p53 DBD. researchgate.net This binding not only restores mutant p53 function but also interrupts the MDM2-mediated ubiquitination of wild-type p53, leading to its stabilization and activation. nih.govspandidos-publications.commedchemexpress.comresearchgate.net Therefore, while MDM2 inhibitors target the regulator, SCH 529074 targets p53 itself to prevent the regulatory interaction.
Combination Therapy Strategies
Combining SCH 529074 with other anticancer agents has been explored to enhance therapeutic efficacy.
Research has shown that SCH 529074 can induce autophagy, a cellular recycling process that can sometimes promote cancer cell survival. spandidos-publications.com Consequently, combining SCH 529074 with an autophagy inhibitor like chloroquine (B1663885) (CQ) has been investigated as a strategy to enhance its anticancer effects. spandidos-publications.com In non-small cell lung cancer (NSCLC) cells, a combination of low concentrations of SCH 529074 and CQ led to a significant reduction in tumor cell survival rates compared to either drug used alone. spandidos-publications.com This combination treatment also decreased colony formation and significantly increased the induction of apoptosis in NSCLC cell lines. spandidos-publications.com While treatment with both SCH 529074 and CQ increased levels of the autophagy marker LC3-II, this was attributed to CQ's role in blocking the final stages of autophagy, leading to an accumulation of autophagosomes. spandidos-publications.com
| Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|
| H1975 (p53 mutant NSCLC) | SCH 529074 (1 µM) | Increased apoptosis vs. control. | spandidos-publications.com |
| Chloroquine (15 µM) | Increased apoptosis vs. control. | spandidos-publications.com | |
| SCH 529074 + Chloroquine | Significantly higher apoptotic rate compared to single drug treatments. | spandidos-publications.com | |
| H1975, H157, A549 (NSCLC cells) | Single drug (SCH 529074 or CQ) | Reduced colony formation. | spandidos-publications.com |
| SCH 529074 + Chloroquine | Significantly reduced ability to form colonies compared to single drug treatments. | spandidos-publications.com |
While bioinformatics analyses have suggested that molecules targeting the TP53 pathway, including SCH 529074, could potentially be used in combination with traditional chemotherapy, specific preclinical or clinical studies detailing the synergistic or additive effects of combining SCH 529074 with doxorubicin (B1662922) or temozolomide (B1682018) are not extensively documented in the reviewed literature. nih.govamegroups.org Patent literature for quinazoline (B50416) derivatives, the chemical class of SCH 529074, lists numerous potential chemotherapeutic partners, including doxorubicin and temozolomide, but does not provide specific experimental data on these combinations. google.com
Potential for Combination with Traditional Chemotherapy in Wilms' Tumor
While direct preclinical or clinical studies investigating the combination of the p53 activator SCH 529074 with traditional chemotherapy regimens for Wilms' tumor have not been reported, the underlying molecular characteristics of certain aggressive subtypes of this pediatric kidney cancer provide a strong rationale for such a therapeutic strategy. The potential for this combination hinges on the role of the tumor suppressor protein p53 in the development of chemoresistance.
Mutations in the TP53 gene, which encodes the p53 protein, are strongly associated with the diffuse anaplastic (DA) subtype of Wilms' tumor, a subtype known for its resistance to conventional chemotherapy and poorer prognosis. drugtargetreview.comecancer.org Research has shown that 95% of DA Wilms' tumor regions harbor TP53 mutations. drugtargetreview.com These mutations impair the cell's natural ability to undergo apoptosis (programmed cell death) in response to DNA damage caused by chemotherapeutic agents. drugtargetreview.comecancer.org Consequently, tumor cells with mutated p53 can continue to proliferate despite treatment. drugtargetreview.com
SCH 529074 is a small molecule designed to reactivate mutant p53, restoring its tumor-suppressive functions. spandidos-publications.comnih.govmedchemexpress.comnih.gov By restoring the normal function of p53, SCH 529074 could potentially resensitize chemoresistant Wilms' tumor cells to the cytotoxic effects of standard chemotherapy drugs like doxorubicin and vincristine. The principle of combining a p53 reactivator with DNA-damaging agents is to re-establish the cellular mechanism that triggers cell death in response to the damage induced by chemotherapy. nih.govnih.gov
Preclinical studies in other cancer types, such as non-small cell lung cancer (NSCLC), have demonstrated the growth-inhibitory effects of SCH 529074. spandidos-publications.comnih.gov In these studies, SCH 529074 treatment led to a significant reduction in the viability of cancer cells, including those with p53 mutations, and induced apoptosis. spandidos-publications.comnih.govmedchemexpress.com
Table 1: Effect of SCH 529074 on the Viability of Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
This table summarizes the percentage of cell viability after 24 hours of treatment with a 4 µM concentration of SCH 529074, as observed in a study on NSCLC cells. The data illustrates the compound's activity in both p53 mutant and p53 wild-type (WT) cell lines.
| Cell Line | p53 Status | Cell Viability (%) |
|---|---|---|
| H157 | Mutant | ~25% |
| H1975 | Mutant | ~20% |
| H322 | Mutant | ~25% |
| A549 | Wild-Type | ~68% |
The data from NSCLC models show that SCH 529074 can effectively reduce cancer cell survival on its own. spandidos-publications.commedchemexpress.com In the context of Wilms' tumor, it is hypothesized that this activity could be synergistic with traditional chemotherapy. By reactivating the p53 pathway, SCH 529074 could lower the threshold for apoptosis induction, allowing chemotherapy agents to be more effective at eliminating tumor cells, particularly in the aggressive, p53-mutated anaplastic subtype. drugtargetreview.comecancer.org
Furthermore, studies with other p53-activating molecules have shown synergistic effects when combined with conventional anticancer drugs in various cancer models. nih.govresearchgate.net This provides a basis for the hypothesis that a similar synergy could be achieved with SCH 529074 in Wilms' tumor. The combination could potentially overcome the intrinsic resistance of anaplastic Wilms' tumor, leading to improved treatment outcomes. However, this remains a theoretical potential that requires validation through specific preclinical research in Wilms' tumor models.
Limitations and Future Research Directions
Assessment of SCH 529074 Effects in Normal Cells
A significant portion of the research on SCH 529074 has focused on its effects on cancer cell lines harboring mutant or wild-type p53. caymanchem.comnih.gov Studies have shown it reduces the viability of various non-small cell lung cancer (NSCLC) and colon cancer cell lines. medchemexpress.comspandidos-publications.com However, there is a notable gap in the literature regarding its impact on non-cancerous, normal cells. One study included WS-1 normal skin fibroblasts, but comprehensive evaluation across a broader range of normal cell types is necessary. researchgate.net Future research should prioritize assessing the compound's effects in normal cells, such as normal bronchial epithelial cells, to determine its selectivity and potential for off-target effects. spandidos-publications.com This is crucial for establishing a therapeutic window and understanding its broader physiological impact.
Further Investigation of Autophagic Markers and Role in Autophagy
Initial findings suggest that SCH 529074 may have a role in autophagy, a cellular process of degradation and recycling. frontiersin.org Treatment of NSCLC cells with SCH 529074 was observed to increase levels of LC3II, a known biomarker of autophagy. nih.govspandidos-publications.com This suggests the compound might exert its growth-inhibitory effects, at least in part, by modulating this pathway. spandidos-publications.com However, the precise role of SCH 529074 in autophagy remains unclear and requires more detailed investigation. spandidos-publications.com Future studies should analyze a wider array of autophagic markers to confirm the induction of autophagy and elucidate the underlying mechanism. Combining SCH 529074 with autophagy inhibitors like chloroquine (B1663885) has been shown to decrease cell viability, indicating a complex interplay that warrants further exploration. nih.gov
Detailed Assessment in In Vivo Animal Models Beyond Xenografts
Current in vivo data for SCH 529074 relies on xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govcaymanchem.combiocytogen.com Specifically, the DLD-1 human colorectal cancer xenograft model has been used to show that oral administration of SCH 529074 can reduce tumor growth in a dose-dependent manner. nih.govcaymanchem.commedchemexpress.com
| Animal Model | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Female nude mice | DLD-1 (human colorectal carcinoma) | Oral administration resulted in a 43% and 79% reduction of tumor growth at 30 mg/kg and 50 mg/kg doses, respectively, over 4 weeks. | nih.govmedchemexpress.com |
While valuable, xenograft models lack a complete immune system, which can be a significant limitation when evaluating cancer therapies. genoway.com Therefore, a critical next step is to assess the efficacy of SCH 529074 in more complex in vivo models, such as syngeneic or humanized mouse models. spandidos-publications.comgenoway.com These models would provide insight into the compound's interaction with the tumor microenvironment and the immune system, offering a more comprehensive understanding of its anti-tumor activity.
Elucidation of Tissue-Specific Effects and Mechanisms
Evidence suggests that the effects of SCH 529074 may be tissue-specific. For example, while the compound upregulates the p53 target gene p21 in NSCLC cell lines, this effect was not observed in colon cancer cells. spandidos-publications.com This finding points towards distinct mechanisms of action in different cellular contexts. spandidos-publications.com The reasons for this tissue specificity are not yet understood. Future research should aim to elucidate these differential effects by performing comparative studies across a wide panel of cell lines from various tissues of origin. unc.eduscispace.com Investigating downstream signaling pathways and gene expression profiles in a tissue-specific manner will be essential to unravel these distinct mechanisms.
Exploration of SCH 529074 Derivatives
The exploration of chemical analogs and derivatives is a standard strategy in drug development to optimize a compound's properties. nih.gov For SCH 529074, research has identified that a single amino acid change (N268R) in the p53 core domain is sufficient to abolish the binding of the compound. nih.govnih.gov This highlights the specificity of the interaction and provides a valuable tool for mechanistic studies. However, there is limited public information on the development and testing of derivatives of SCH 529074 itself. The development of analogs of other p53-reactivating molecules, such as PRIMA-1 and MIRA-1, has been a fruitful area of research. nih.gov A similar systematic exploration of SCH 529074 derivatives could lead to the identification of new compounds with improved potency, altered specificity, better pharmacokinetic profiles, or novel mechanisms of action.
Further Research into Pharmacokinetic and Pharmacodynamic Properties
Initial pharmacokinetic data has been gathered from in vivo xenograft studies. Plasma exposure of SCH 529074 was found to correlate with the degree of tumor inhibition. medchemexpress.com For instance, in the DLD-1 xenograft model, plasma concentrations of 0.26–0.55 μM and 0.39-0.79 μM were observed 2-12 hours after the final dosing for the 30 mg/kg and 50 mg/kg groups, respectively. medchemexpress.com While this provides a preliminary understanding, a more thorough characterization of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties is required. Comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) are needed. Further PD studies should aim to establish a clearer relationship between drug concentration and the modulation of its targets, such as the activation of p53-dependent genes like p21 and PUMA in various tissues. nih.gov
Q & A
Q. What molecular mechanisms underlie SCH 529074’s ability to restore mutant p53 function?
SCH 529074 binds specifically to the DNA-binding domain (DBD) of p53 with a dissociation constant (Ki) of 1–2 μM, restoring transcriptional activity in mutant p53 by stabilizing its conformation . It also inhibits HDM2-mediated ubiquitination of wild-type p53, preventing its degradation and enhancing tumor-suppressive functions . To validate this mechanism, researchers should employ techniques such as co-immunoprecipitation (Co-IP) to confirm binding specificity and luciferase reporter assays to measure p53-dependent transcriptional activation .
Q. What in vitro models are optimal for assessing SCH 529074’s anticancer efficacy?
Non-small cell lung cancer (NSCLC) cell lines with distinct p53 statuses, such as H322 (mutant p53), H1975 (mutant p53), and A549 (wild-type p53), are commonly used . Dose-response experiments (e.g., 2–4 μM SCH 529074) with viability assays (e.g., MTT) and clonogenic survival tests are recommended to quantify growth inhibition . Include isogenic controls (e.g., A549 p53-knockout) to isolate p53-dependent effects .
Q. How should researchers determine appropriate SCH 529074 concentrations for cell-based studies?
Conduct dose-response experiments using serial dilutions (e.g., 0.5–10 μM) and calculate half-maximal inhibitory concentrations (IC50) via nonlinear regression analysis . Validate with clonogenic assays to assess long-term effects at sub-IC50 doses . Statistical significance (p < 0.05) should be confirmed using ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .
Advanced Research Questions
Q. How can conflicting data on SCH 529074’s efficacy across cell lines be resolved?
Discrepancies may arise from variations in p53 mutation types (e.g., structural vs. contact mutants) or off-target effects. Address this by:
- Profiling p53 mutation status using sequencing or immunofluorescence .
- Using isogenic cell lines (e.g., A549 vs. A549 p53-null) to isolate p53-specific responses .
- Incorporating orthogonal assays , such as RNA-seq to identify p53-independent pathways affected by SCH 529074 .
Q. What experimental strategies validate SCH 529074’s restoration of mutant p53 transcriptional activity?
- Quantitative PCR (qPCR) : Measure expression of p53 target genes (e.g., PUMA, BAX, CDKN1A) after treatment .
- Chromatin Immunoprecipitation (ChIP) : Confirm p53 binding to promoter regions of target genes .
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide staining) to link transcriptional activity to functional outcomes .
Q. How to design studies investigating SCH 529074’s synergy with other p53-targeting agents?
- Combination therapy screens : Test SCH 529074 with HDM2 inhibitors (e.g., Nutlin-3) or chemotherapeutics (e.g., cisplatin) using synergy scoring models (e.g., Chou-Talalay method) .
- Mechanistic studies : Use Western blotting to evaluate changes in p53 stabilization, ubiquitination, and downstream apoptotic markers (e.g., cleaved PARP) .
- In vivo validation : Employ xenograft models with mutant p53 tumors to assess combinatorial efficacy and toxicity .
Methodological Guidelines
- Data Presentation : Use tables to summarize IC50 values and statistical significance (e.g., asterisks for p-values) and figures for dose-response curves and clonogenic assays .
- Reproducibility : Document experimental protocols in detail, including cell culture conditions, SCH 529074 stock preparation, and assay timelines .
- Ethical Reporting : Avoid data manipulation; disclose all raw data and statistical analyses in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
